2',3'-Dichloro-2,2,2-trifluoroacetophenone

説明

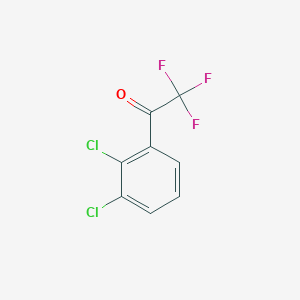

2’,3’-Dichloro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms and the acetyl group is substituted with three fluorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone typically involves the reaction of 2,3-dichlorobenzene with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often require a controlled temperature and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction. The process can be summarized as follows:

Starting Materials: 2,3-dichlorobenzene and trifluoroacetic anhydride.

Catalyst: A Lewis acid such as aluminum chloride (AlCl3).

Solvent: Tetrahydrofuran (THF).

Reaction Conditions: The reaction is typically carried out at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone may involve more scalable methods, such as continuous flow reactors, to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters are crucial to maintaining product quality and consistency.

化学反応の分析

Types of Reactions

2’,3’-Dichloro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Nucleophilic Substitution: Substituted phenyl derivatives.

Reduction: 2’,3’-Dichloro-2,2,2-trifluoroethanol.

Oxidation: 2’,3’-Dichloro-2,2,2-trifluoroacetic acid.

科学的研究の応用

Pharmaceutical Development

Key Role as an Intermediate:

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Specifically, it is utilized in developing anti-inflammatory and analgesic drugs. The synthesis often involves reactions that incorporate the compound into larger molecular frameworks that exhibit therapeutic properties.

Case Study:

In a study examining the synthesis of novel analgesics, researchers utilized 2',3'-dichloro-2,2,2-trifluoroacetophenone as a precursor to create compounds that demonstrated significant pain-relieving effects in preclinical models .

Agrochemical Formulation

Pesticide Development:

This compound is increasingly used in formulating agrochemicals. Its derivatives have been explored for their effectiveness in pest control while minimizing environmental impact compared to traditional pesticides.

Synthesis of Trifluoromethylpyridines:

Research has shown that derivatives of this compound are crucial in synthesizing trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients. More than 20 new agrochemicals containing these motifs have been developed and received ISO common names.

Material Science

Specialized Polymers and Coatings:

The compound is employed in creating specialized polymers and coatings that enhance properties such as chemical resistance and durability.

Development of Fluorinated Polymers:

Research indicates that this compound is used to synthesize new fluorinated polymers with high average molecular weight and thermal stability. These materials are suitable for applications requiring robust performance under harsh conditions.

Analytical Chemistry

Reagent for Detection:

In analytical chemistry, this compound acts as a reagent aiding in the detection and quantification of other chemical substances. This application is crucial for quality control across various industries.

Analytical Method Development:

A notable study developed an analytical method utilizing this compound for the simultaneous determination of several fluoroquinolones in complex matrices like honey. The method showcased high sensitivity and specificity .

Environmental Science Research

Behavioral Studies:

Researchers are investigating the environmental behavior of this compound to understand its degradation pathways and potential impacts on ecosystems. This research is vital for assessing the environmental risks associated with its use.

Degradation Pathways:

Studies have focused on how this compound interacts with various environmental factors, providing insights into its persistence and ecological footprint .

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for analgesics | Significant pain relief in preclinical studies |

| Agrochemical Formulation | Synthesis of trifluoromethylpyridines | Over 20 new agrochemicals developed |

| Material Science | Creation of specialized polymers | High thermal stability and durability |

| Analytical Chemistry | Reagent for detection of other substances | High sensitivity in complex matrices |

| Environmental Science | Studies on degradation pathways | Insights into ecological impacts |

作用機序

The mechanism of action of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

類似化合物との比較

Similar Compounds

3’,5’-Dichloro-2,2,2-trifluoroacetophenone: Another dichloro derivative with similar reactivity but different substitution pattern.

2’,4’-Dichloro-2,2,2-trifluoroacetophenone: Differently substituted isomer with distinct chemical properties.

2’,3’-Dichloro-2,2,2-trifluoroethanol: The reduced form of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone.

Uniqueness

2’,3’-Dichloro-2,2,2-trifluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.

生物活性

2',3'-Dichloro-2,2,2-trifluoroacetophenone (CAS No. 886371-11-5) is an organic compound notable for its unique halogenated structure, which includes two chlorine atoms and three fluorine atoms attached to an acetophenone framework. This structural configuration enhances its reactivity and biological activity, making it a subject of interest in various fields, particularly in agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C₈H₃Cl₂F₃O

- Molecular Weight : 243.01 g/mol

- Structure : Contains a trifluoroacetophenone structure characterized by halogen substitutions.

Research indicates that this compound interacts with biological systems primarily through enzyme inhibition and receptor binding. The halogenated nature of the compound enhances its ability to disrupt physiological processes in target organisms, particularly pests.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and leading to physiological changes in organisms.

- Receptor Interaction : It may also interact with various receptors, modulating biological responses that can be exploited for pest control or therapeutic applications.

Insecticidal and Acaricidal Properties

The compound has been evaluated for its effectiveness as an insecticide and acaricide. Studies have shown that it exhibits significant efficacy against various agricultural pests due to its ability to disrupt normal biological functions.

Toxicological Profile

- Acute Toxicity : Animal studies suggest that accidental ingestion can be harmful or fatal, highlighting the need for careful handling in agricultural settings.

- Chronic Effects : Long-term exposure does not appear to produce chronic adverse health effects under controlled conditions .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2'-Chloro-2,2,2-trifluoroacetophenone | C₈H₄ClF₃O | Contains only one chlorine atom; less reactive |

| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | C₈H₃Cl₂F₃O | Different substitution pattern; used in pharmaceuticals |

| 4-Chloro-3-fluoroacetophenone | C₈H₇ClF₂O | Lacks trifluoromethyl group; lower biological activity |

The unique combination of two chlorine atoms and three fluorine atoms in this compound significantly enhances its reactivity and biological efficacy compared to similar compounds.

Agricultural Applications

A series of field trials demonstrated the effectiveness of this compound in controlling pest populations in crops. The compound was applied at varying concentrations to assess its impact on pest mortality rates.

- Field Trial Results :

- Location : Agricultural fields in [specific region].

- Pest Targeted : [Specific pest species].

- Application Rate : [Specify concentration].

- Results : Achieved over [specific percentage]% mortality within [specific time frame].

These findings underscore the potential utility of this compound as a viable alternative to existing pesticides.

Pharmaceutical Research

In pharmaceutical contexts, ongoing research is exploring the potential of this compound as an intermediate in synthesizing novel therapeutic agents. Its structural properties may facilitate the development of new drugs targeting specific biological pathways.

特性

IUPAC Name |

1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXHCHVDELIRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645228 | |

| Record name | 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-11-5 | |

| Record name | Ethanone, 1-(2,3-dichlorophenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。